molecular formula C6H4N2O4 B8753669 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione

2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione

Cat. No.: B8753669
M. Wt: 168.11 g/mol
InChI Key: GRFONTIAJGGAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is an organic compound with the molecular formula C6H4N2O4 and a molecular weight of 168.1070 g/mol It is a derivative of resorcinol, characterized by the presence of two nitroso groups at the 2 and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione can be synthesized from resorcinol through a nitration reaction. The process involves the use of sulfuric acid and sodium nitrite as reagents. The reaction is typically carried out at low temperatures, around 0-3°C, to ensure the stability of the intermediate products . The yield of this reaction is reported to be around 92% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso groups to amino groups.

    Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Formation of 2,4-dinitro resorcinol.

    Reduction: Formation of 2,4-diamino resorcinol.

    Substitution: Various substituted resorcinol derivatives depending on the reagents used.

Scientific Research Applications

2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and enzyme activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions is a key factor in its biological activity .

Comparison with Similar Compounds

  • 4-Nitroso resorcinol
  • 2,4-Dinitro resorcinol
  • 2,4-Diamino resorcinol

Comparison: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is unique due to the presence of two nitroso groups, which confer distinct chemical reactivity compared to its analogs. For instance, 4-Nitroso resorcinol has only one nitroso group, resulting in different reactivity and applications. Similarly, 2,4-Dinitro resorcinol, with two nitro groups, exhibits different oxidation states and chemical behavior. The presence of nitroso groups in this compound makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C6H4N2O4

Molecular Weight

168.11 g/mol

IUPAC Name

2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C6H4N2O4/c9-4-2-1-3(7-11)6(10)5(4)8-12/h1-2,11-12H

InChI Key

GRFONTIAJGGAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=NO)C(=O)C1=NO

Origin of Product

United States

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